molecular formula C16H10FN3 B5302480 (2E)-2-(1H-benzimidazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B5302480
M. Wt: 263.27 g/mol
InChI Key: FEMKUENBLGVFIX-XYOKQWHBSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole ring and a fluorophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with benzimidazole and fluorophenyl groups are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds may be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its biological activity.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile: The fluorine atom is in a different position, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring in (2E)-2-(1H-benzimidazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H,(H,19,20)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMKUENBLGVFIX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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